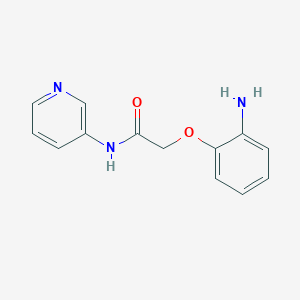

2-(2-aminophenoxy)-N-(pyridin-3-yl)acetamide

Descripción

2-(2-Aminophenoxy)-N-(pyridin-3-yl)acetamide is a synthetic acetamide derivative featuring a pyridine ring linked to an acetamide group substituted with a 2-aminophenoxy moiety. The compound’s structure combines a heterocyclic pyridine core with a phenoxy-aminomethyl group, enabling diverse interactions in biological systems. Its synthesis likely follows methods similar to those described for substituted phenoxyacetamides, such as microwave-assisted coupling or nucleophilic substitution .

Propiedades

IUPAC Name |

2-(2-aminophenoxy)-N-pyridin-3-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2/c14-11-5-1-2-6-12(11)18-9-13(17)16-10-4-3-7-15-8-10/h1-8H,9,14H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUKDLSIQOWMMOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)OCC(=O)NC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-aminophenoxy)-N-(pyridin-3-yl)acetamide typically involves the reaction of 2-aminophenol with 3-pyridinecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The resulting intermediate is then treated with acetic anhydride to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

2-(2-aminophenoxy)-N-(pyridin-3-yl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro derivatives can be reduced back to the amino group.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

Oxidation: Nitro derivatives of the compound.

Reduction: Amino derivatives.

Substitution: Various substituted phenoxy derivatives.

Aplicaciones Científicas De Investigación

2-(2-aminophenoxy)-N-(pyridin-3-yl)acetamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mecanismo De Acción

The mechanism of action of 2-(2-aminophenoxy)-N-(pyridin-3-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The aminophenoxy group can form hydrogen bonds with active sites, while the pyridinylacetamide group can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparación Con Compuestos Similares

The following analysis compares 2-(2-aminophenoxy)-N-(pyridin-3-yl)acetamide with structurally and functionally related acetamide derivatives, emphasizing substituent effects, physicochemical properties, and bioactivity.

Structural Analogues with Modified Phenoxy Groups

Key Observations :

- Halogen Substituents : Bromine (VU0455655) and chlorine (5RH2) increase molecular weight and may enhance target binding via hydrophobic/halogen bonds .

- Electron-Withdrawing Groups: The cyano group in 5RGZ improves protease inhibition, likely by stabilizing interactions with HIS163 .

Heterocyclic Modifications on the Acetamide Core

Key Observations :

- Indole and Benzotriazole Moieties : These heterocycles increase hydrophobicity (logP ~2.14) and may enhance blood-brain barrier penetration (e.g., indole derivative ).

- Piperidine/Chroman Modifications : ORM-10962 demonstrates how bulky substituents (e.g., chroman) can target ion channels, a strategy applicable to optimizing the target compound .

Actividad Biológica

2-(2-aminophenoxy)-N-(pyridin-3-yl)acetamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features an aminophenoxy moiety linked to a pyridinylacetamide group. This structural arrangement is crucial for its interaction with biological targets, influencing its pharmacological properties.

The mechanism of action of 2-(2-aminophenoxy)-N-(pyridin-3-yl)acetamide involves:

- Binding Interactions : The aminophenoxy group can form hydrogen bonds with active sites on proteins or enzymes, while the pyridinylacetamide group may engage in π-π stacking interactions. These interactions can modulate the activity of target proteins, leading to various biological effects.

- Biochemical Probing : The compound has been investigated as a biochemical probe due to its ability to interact with specific proteins or enzymes, suggesting potential applications in drug discovery and development.

Antimicrobial Activity

Research indicates that compounds structurally related to 2-(2-aminophenoxy)-N-(pyridin-3-yl)acetamide exhibit antimicrobial properties. A study focused on a series of analogues demonstrated significant inhibition against several bacterial and fungal strains using disc diffusion and broth dilution methods. The lead compounds showed promising results compared to standard antibiotics such as chloramphenicol and ketoconazole .

| Compound | Bacterial Strains Tested | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|---|

| 9a | S. aureus, P. aeruginosa | 15 | 50 |

| 9e | B. subtilis | 17 | 25 |

| 9g | K. pneumoniae | 20 | 10 |

Anti-inflammatory and Anticancer Potential

The compound has also been explored for its anti-inflammatory and anticancer activities. Preliminary studies suggest that it may inhibit pathways involved in inflammation and tumor growth, although detailed mechanisms remain to be fully elucidated.

Case Studies

- Antimicrobial Efficacy : A study synthesized various derivatives of related compounds and tested their efficacy against common pathogens. Compounds were evaluated for their Minimum Inhibitory Concentration (MIC), with some exhibiting potent activity against resistant strains of bacteria and fungi .

- Docking Studies : Molecular docking studies have been performed to visualize the binding interactions between the compound and target proteins, providing insights into its potential therapeutic applications .

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of 2-(2-aminophenoxy)-N-(pyridin-3-yl)acetamide:

- Therapeutic Applications : The compound is being explored for potential therapeutic applications in treating infections caused by resistant pathogens, as well as its role in modulating inflammatory responses .

- Chemical Stability and Synthesis : Efficient synthetic routes have been developed for producing this compound, which may facilitate further research into its biological activities and applications in drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.